2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,1-f][1,2,4]triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine typically involves the bromination of a pyrrolo[2,1-f][1,2,4]triazine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool for studying various biological processes and pathways, particularly those involving brominated heterocycles.
Mechanism of Action
The mechanism of action of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom can form halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound is structurally similar but differs in the position of the bromine atom and the functional groups attached to the triazine ring.
tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate: Another related compound with a tert-butyl carbamate group attached to the triazine ring.
Uniqueness
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of an ethan-1-amine group
Properties
Molecular Formula |
C8H9BrN4 |
---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9BrN4/c9-7-2-1-6-5-11-8(3-4-10)12-13(6)7/h1-2,5H,3-4,10H2 |
InChI Key |
FEIWSDRLKYWRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NN2C(=C1)Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.